molecular formula C13H11ClN2O3 B12889687 2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone CAS No. 81729-46-6

2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone

Cat. No.: B12889687
CAS No.: 81729-46-6
M. Wt: 278.69 g/mol
InChI Key: ZTLMHTODPZTQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone is an organic compound that features a chloroacetyl group attached to a pyrrole ring, which is further substituted with a 2-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone typically involves multiple steps. One common method starts with the nitration of benzyl chloride to form 2-nitrobenzyl chloride. This intermediate is then reacted with pyrrole under basic conditions to yield 1-(2-nitrobenzyl)-1H-pyrrole. Finally, the chloroacetylation of this intermediate using chloroacetyl chloride in the presence of a base such as triethylamine produces the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using iron and hydrochloric acid.

    Electrophilic aromatic substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Electrophilic aromatic substitution: Bromine in acetic acid or nitric acid with sulfuric acid.

Major Products

    Nucleophilic substitution: Products include 2-azido-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone or 2-thio-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone.

    Reduction: The major product is 2-chloro-1-(1-(2-aminobenzyl)-1H-pyrrol-2-yl)ethanone.

    Electrophilic aromatic substitution: Products include brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone depends on its specific application. For example, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or other cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(1-(2-nitrophenyl)-1H-pyrrol-2-yl)ethanone
  • 2-Chloro-1-(1-(4-nitrobenzyl)-1H-pyrrol-2-yl)ethanone
  • 2-Chloro-1-(1-(2-nitrobenzyl)-1H-indol-2-yl)ethanone

Uniqueness

2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone is unique due to the specific positioning of the nitrobenzyl group on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct biological and chemical properties compared to similar compounds.

Properties

CAS No.

81729-46-6

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

2-chloro-1-[1-[(2-nitrophenyl)methyl]pyrrol-2-yl]ethanone

InChI

InChI=1S/C13H11ClN2O3/c14-8-13(17)12-6-3-7-15(12)9-10-4-1-2-5-11(10)16(18)19/h1-7H,8-9H2

InChI Key

ZTLMHTODPZTQQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.